molecular formula C10H13ClN2O B13266948 4-[(2-Chloropyridin-3-yl)methyl]morpholine

4-[(2-Chloropyridin-3-yl)methyl]morpholine

Cat. No.: B13266948
M. Wt: 212.67 g/mol
InChI Key: HXFZKCLFXVWBQQ-UHFFFAOYSA-N
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Description

4-[(2-Chloropyridin-3-yl)methyl]morpholine is a chemical compound of significant interest in organic and medicinal chemistry research. This derivative features a morpholine ring, a common pharmacophore known to enhance solubility and bioavailability, linked to a chloropyridine scaffold, a versatile heterocycle prevalent in active molecules . While specific bioactivity data for this exact compound is not widely published in the available literature, its core structure serves as a critical synthetic intermediate. Researchers value this compound primarily for its utility as a building block in the construction of more complex molecules. The chloropyridine moiety can undergo various cross-coupling reactions, while the morpholine group can act as a terminal amine. This makes it a versatile precursor in exploring structure-activity relationships (SAR), particularly in the development of compounds with potential antifungal and antibacterial activities, as seen in studies on analogous pyrimidine and morpholine derivatives . Its structural motifs are also found in compounds protected by patents for various pharmacological uses, highlighting its relevance in drug discovery endeavors . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-[(2-chloropyridin-3-yl)methyl]morpholine

InChI

InChI=1S/C10H13ClN2O/c11-10-9(2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2

InChI Key

HXFZKCLFXVWBQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(N=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Transformations of 4 2 Chloropyridin 3 Yl Methyl Morpholine

Established Synthetic Routes for the Core Structure of 4-[(2-Chloropyridin-3-yl)methyl]morpholine

The synthesis of the this compound core structure is primarily achieved through robust and well-established chemical reactions. These methods, including nucleophilic aromatic substitution and reductive amination, provide reliable access to the target compound.

Nucleophilic Aromatic Substitution (SNAr) Approaches utilizing Halopyridines and Morpholinewikipedia.org

Nucleophilic aromatic substitution (SNAr) is a fundamental process for functionalizing pyridine (B92270) rings, particularly those bearing a halogen substituent. In the context of pyridines, the electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms, especially at the C2 and C4 positions, susceptible to nucleophilic attack. youtube.com The presence of a halogen, such as chlorine, at the C2 position further activates the ring for substitution.

The reaction of a 2-halopyridine with a nucleophile like morpholine (B109124) proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. researchgate.netnih.gov The rate of this reaction is influenced by the nature of the leaving group (F > Cl ≈ Br > I) and the solvent used. nih.govresearchgate.net While direct SNAr on 2,3-dichloropyridine (B146566) with morpholine would yield 2-chloro-3-morpholinopyridine, the synthesis of the target compound, this compound, is more commonly achieved via alkylation, as described in the next section. However, the SNAr strategy remains a cornerstone for linking heterocyclic amines to pyridine cores, a key structural feature of the title compound. Microwave-assisted SNAr reactions have been shown to accelerate the substitution of chloropyridines with morpholine, although solvent choice is critical for achieving high conversion rates. tandfonline.comtandfonline.com

Reductive Amination and Alkylation Strategies for Morpholine Linkageresearchgate.net

A more direct and widely employed strategy for synthesizing this compound is through reductive amination or direct alkylation. These methods efficiently form the crucial methylene (B1212753) bridge connecting the morpholine and chloropyridine moieties.

Reductive Amination: This two-step, one-pot process involves the reaction of 2-chloropyridine-3-carbaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ to the final amine product. This method is highly efficient and avoids the isolation of the unstable imine intermediate. The choice of reducing agent is critical for the success of the reaction. Analogous reactions on the quinoline (B57606) scaffold demonstrate high yields using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govhumanjournals.com

Alkylation: The most straightforward approach involves the direct alkylation of morpholine with a suitable electrophile, such as 2-chloro-3-(halomethyl)pyridine (e.g., 2-chloro-3-(chloromethyl)pyridine (B3023964) or 2-chloro-3-(bromomethyl)pyridine). In this standard SN2 reaction, the nucleophilic secondary amine of the morpholine ring displaces the halide on the benzylic-like methyl group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Table 1: Comparison of Primary Synthetic Routes

Method Starting Materials Key Intermediates Reducing/Reacting Agent Advantages
Reductive Amination 2-Chloropyridine-3-carbaldehyde, Morpholine Iminium Ion Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride High efficiency, one-pot procedure, readily available starting materials
Direct Alkylation 2-Chloro-3-(halomethyl)pyridine, Morpholine N/A Base (e.g., K₂CO₃, Et₃N) Straightforward, high atom economy, simple reaction conditions

Strategic Chemical Transformations for Derivative Synthesis

The core structure of this compound serves as a platform for extensive chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Oxidation Reactions of the Morpholine Ring and Pyridine Moietyresearchgate.netnih.gov

Oxidation reactions offer a pathway to functionalize both the pyridine and morpholine components of the molecule. The pyridine nitrogen is susceptible to oxidation, typically yielding the corresponding pyridine-N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more reactive towards certain nucleophiles and electrophiles. For instance, the oxidation of 2-chloropyridine (B119429) derivatives is a known method to produce 2-chloropyridine-N-oxides. wikipedia.org The morpholine ring is generally stable to oxidation, but under specific electrochemical conditions, the nitrogen atom can be oxidized to form a morpholine radical, opening avenues for novel C-N bond-forming reactions. mdpi.com

Reduction Reactions for Structural Diversificationresearchgate.netnih.gov

Reduction reactions provide a powerful tool for structural diversification. The two primary sites for reduction in this compound are the pyridine ring and the carbon-chlorine bond.

Pyridine Ring Reduction: Catalytic hydrogenation of the pyridine ring can lead to the corresponding piperidine (B6355638) derivative. This transformation from an aromatic to a saturated heterocyclic system drastically changes the molecule's three-dimensional shape, basicity, and physicochemical properties.

Dehalogenation: The chlorine atom at the C2 position can be removed via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) or other reductive dechlorination methods. This yields 4-(pyridin-3-ylmethyl)morpholine, providing a scaffold for further functionalization on an unsubstituted pyridine ring.

Nucleophilic Substitution Reactions at the Chloropyridine Siteresearchgate.netnih.gov

The C2-chloro substituent is the most versatile handle for derivatization via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates this position, allowing the chlorine atom to be displaced by a wide variety of nucleophiles. This reaction is a cornerstone for creating libraries of analogues for structure-activity relationship (SAR) studies. A broad range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to introduce new functional groups.

Table 2: Examples of Nucleophilic Substitution at the C2 Position

Nucleophile Reagent Example Product Class
Oxygen Nucleophiles Sodium Methoxide (NaOMe) 2-Alkoxy-3-(morpholinomethyl)pyridines
Nitrogen Nucleophiles Pyrrolidine, Aniline 2-Amino-3-(morpholinomethyl)pyridines
Sulfur Nucleophiles Sodium Thiophenolate (NaSPh) 2-Thioether-3-(morpholinomethyl)pyridines
Carbon Nucleophiles Cyanide (e.g., KCN) 2-Cyano-3-(morpholinomethyl)pyridines

These transformations underscore the utility of this compound as a key intermediate in the synthesis of complex molecules.

Electrophilic Aromatic Substitution on the Pyridine System

The pyridine ring is an electron-deficient aromatic system, which makes it inherently less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of the electronegative nitrogen atom deactivates the ring by withdrawing electron density. This deactivation is further intensified in this compound by the presence of an electron-withdrawing chlorine atom at the C-2 position.

Consequently, electrophilic substitution reactions on the 2-chloropyridine scaffold are generally challenging and require harsh reaction conditions. The substitution pattern is also influenced by the substituents present. For the 2-chloropyridine system, electrophilic attack, if it occurs, is directed towards the C-3 and C-5 positions. However, the inherent low reactivity often leads to low yields or no reaction.

Due to this pronounced deactivation, there is a limited number of successful electrophilic aromatic substitution reactions reported for simple 2-chloropyridine derivatives in the scientific literature. More commonly, functionalization of the pyridine ring is achieved through alternative strategies such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, and the chlorine atom at the C-2 position of this compound serves as an effective handle for such transformations.

C-C Bond Formation

Various metal-catalyzed cross-coupling reactions can be employed to introduce new carbon-based substituents at the C-2 position. Nickel-based catalytic systems have proven particularly effective for the coupling of 2-chloropyridines.

One notable method is the nickel-catalyzed cross-electrophile coupling, which pairs 2-chloropyridines with alkyl bromides. nih.gov This approach is advantageous as it avoids the need for pre-formed organometallic reagents. nih.gov Another effective strategy is the cobalt- or nickel-catalyzed Kumada-Tamao-Corriu coupling, which utilizes Grignard reagents as the carbon nucleophile. oup.comrsc.org

The Suzuki-Miyaura reaction, which employs boronic acids or their esters, is a widely used C-C coupling method. However, its application with 2-chloropyridine substrates can be challenging. rsc.org Specific nickel/dppf catalyst systems have been shown to successfully couple 3- and 4-chloropyridines, but demonstrate limited reactivity with 2-chloropyridines. rsc.org This is sometimes attributed to the formation of stable, inactive nickel complexes with α-halo-N-heterocycles. rsc.org

Coupling ReactionCatalyst/ReagentsCoupling PartnerSubstrate ExampleProductYieldReference
Cross-Electrophile CouplingNiBr₂·3H₂O / bathophenanthroline, Mn⁰Alkyl Bromide2-Chloropyridine2-AlkylpyridineVariable nih.gov
Kumada-Tamao-CorriuCo(acac)₂Benzylmagnesium chloride2-Chloropyridine2-BenzylpyridineExcellent oup.com
Suzuki-Miyaura[NiCl(o-tol)(dppf)]Arylboronic acid2-Chloropyridine2-ArylpyridineLow/No Reaction rsc.org

C-N Bond Formation

The formation of C-N bonds at the C-2 position of the pyridine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the C-2 chloro substituent, facilitates the attack of nucleophiles. youtube.comchempanda.comwikipedia.org The synthesis of the title compound, this compound, itself proceeds via an SNAr reaction between a 2-chloro-3-(chloromethyl)pyridine precursor and morpholine, where morpholine displaces the chlorine atom on the pyridine ring.

This reactivity is a general feature of 2-halopyridines. researchgate.net Various nitrogen nucleophiles, including primary and secondary amines, can be used to displace the chloride, providing access to a wide range of 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net The reaction rate can be influenced by the electron-withdrawing strength of other substituents on the pyridine ring. nih.govresearchgate.net While transition-metal-free SNAr reactions are often efficient, palladium-catalyzed methods like the Buchwald-Hartwig amination can also be employed, especially for less reactive substrates or more complex amines.

Reaction TypeReagents/ConditionsNucleophileSubstrate ExampleProductYieldReference
SNArBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatMorpholine2,4-Dichloroquinoline derivative4-Morpholinoquinoline derivative92% mdpi.com
SNArKF, WaterVarious Amines2-Chloropyridine2-Aminopyridine derivativesGenerally Unsatisfactory researchgate.net
SNArEnzymatic (GST)Glutathione2-Chloropyridine derivativesGlutathione conjugatesVariable nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 4 2 Chloropyridin 3 Yl Methyl Morpholine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-[(2-Chloropyridin-3-yl)methyl]morpholine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methylene (B1212753) bridge, and the morpholine (B109124) moiety. Based on the analysis of analogous structures, the predicted chemical shifts (δ) in a suitable solvent like CDCl₃ would be as follows:

Pyridine Protons: The pyridine ring contains three aromatic protons. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield due to the inductive effect of the nitrogen atom, appearing as a doublet of doublets. The protons at positions 4 and 5 will also show characteristic couplings.

Methylene Protons: The two protons of the methylene bridge (CH₂) connecting the pyridine and morpholine rings would likely appear as a singlet, as they are chemically equivalent and lack adjacent protons to couple with.

Morpholine Protons: The eight protons of the morpholine ring are expected to appear as two distinct multiplets. The four protons adjacent to the oxygen atom will be shifted further downfield compared to the four protons adjacent to the nitrogen atom due to the higher electronegativity of oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-6~8.2dd
Pyridine H-4~7.7dd
Pyridine H-5~7.3dd
Methylene (-CH₂-)~3.6s
Morpholine (-O-CH₂-)~3.7t
Morpholine (-N-CH₂-)~2.5t

Predicted data based on analogous compounds and spectroscopic principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the ten unique carbon atoms of this compound are detailed below:

Pyridine Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the chlorine atom (C-2) and the carbon adjacent to the nitrogen (C-6) will be significantly influenced by these heteroatoms.

Methylene Carbon: The carbon of the methylene bridge will appear in the aliphatic region of the spectrum.

Morpholine Carbons: The two sets of carbons in the morpholine ring will be distinguishable, with the carbons adjacent to the oxygen appearing at a lower field (higher ppm) than those adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridine C-2~152
Pyridine C-3~135
Pyridine C-4~138
Pyridine C-5~123
Pyridine C-6~150
Methylene (-CH₂-)~58
Morpholine (-O-CH₂-)~67
Morpholine (-N-CH₂-)~54

Predicted data based on analogous compounds and spectroscopic principles.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the pyridine ring (H-4, H-5, and H-6), confirming their connectivity. It would also show the coupling between the two sets of protons within the morpholine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. For example, the singlet of the methylene protons would show a cross-peak with the signal of the methylene carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the pyridine ring, the methylene bridge, and the morpholine ring. For instance, correlations would be expected between the methylene protons and the C-3 of the pyridine ring, as well as the carbons of the morpholine ring adjacent to the nitrogen.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₃ClN₂O) is 213.0795. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry is a powerful technique for separating and identifying compounds in a mixture. In the context of characterizing a pure compound, LC-MS provides information about its retention time and its behavior under specific ionization conditions (e.g., electrospray ionization - ESI).

Under ESI conditions, the compound is expected to be readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this parent ion would induce fragmentation, providing valuable structural information. A plausible fragmentation pathway would involve the cleavage of the bond between the methylene bridge and the morpholine ring, leading to the formation of a stable morpholinium ion and a chloropyridinylmethyl radical.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺213.0795Protonated parent molecule
[M-C₄H₈NO]⁺126.0111Fragment corresponding to the 2-chloro-3-methylpyridine (B94477) cation
[C₄H₁₀NO]⁺88.0762Morpholinium ion

Predicted data based on chemical structure and established fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations (stretching, bending), while Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a complementary fingerprint of the molecule.

For this compound, the spectra would be characterized by vibrations originating from the 2-chloropyridine (B119429) and morpholine moieties. The pyridine ring exhibits characteristic C-H and C=C stretching vibrations. The C-Cl stretch from the chloropyridine ring is also a key diagnostic peak. The morpholine ring displays characteristic C-H, C-N, and C-O-C stretching and bending vibrations. mdpi.com For instance, studies on morpholine derivatives show characteristic C-O-C stretching around 1222 cm⁻¹. mdpi.com The N-H stretching vibrations, typically seen in the 3200-3500 cm⁻¹ region for non-substituted morpholine, would be absent in this N-substituted analog. researchgate.net

Vibrational analysis of morpholine has identified distinct spectra for its different conformers, such as the Chair-Eq and Chair-Ax forms, highlighting the sensitivity of these techniques to molecular geometry. acs.orgacs.orgnih.gov The spectral data, when compared with theoretical calculations, allow for a detailed assignment of vibrational modes, confirming the presence of all key functional groups within the target molecule.

Below is a table of expected characteristic IR absorption bands for this compound based on its functional groups and data from analogous structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyridine RingAromatic C-H Stretch3100 - 3000
Pyridine RingC=C & C=N Stretch1600 - 1450
Morpholine & Methylene BridgeAliphatic C-H Stretch2950 - 2850
Morpholine RingC-O-C Asymmetric Stretch~1115
Morpholine RingC-N Stretch1200 - 1020
ChloropyridineC-Cl Stretch800 - 600

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure for this compound is not publicly available, analysis of its analogs provides significant insight into the expected structural features. For example, the crystal structure of 4-[(Pyridin-3-yl)diazenyl]morpholine reveals that the morpholine ring adopts a stable chair conformation. nih.govsoton.ac.uk This is a common feature for morpholine derivatives observed in numerous crystal structures. nih.govmdpi.com In another analog, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring also adopts a chair conformation with the exocyclic N-C bond in an equatorial position. nih.gov

The crystal packing in such compounds is often governed by intermolecular interactions like C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between pyridine rings. researchgate.netnih.goviucr.orgredalyc.org These interactions dictate the supramolecular architecture of the solid. For the title compound, one would expect to determine the dihedral angle between the pyridine ring and the morpholine ring, the precise bond lengths of the C-Cl bond, and the conformation of the methylene linker.

The table below presents representative crystallographic data for an analog, 4-[(Pyridin-3-yl)diazenyl]morpholine, to illustrate the type of information obtained from an X-ray diffraction study. researchgate.netnih.gov

ParameterValue
Compound4-[(Pyridin-3-yl)diazenyl]morpholine
Chemical FormulaC₉H₁₂N₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0430 (3)
b (Å)8.0805 (3)
c (Å)11.1700 (4)
β (°)97.475 (2)
V (ų)540.80 (4)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating, identifying, and purifying compounds from complex mixtures. For this compound, both high-performance liquid chromatography and column chromatography are crucial tools.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and related substances. researchgate.net Reverse-phase HPLC (RP-HPLC) is the most common mode used for molecules like this compound, which possess moderate polarity.

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. sielc.comchromforum.org For pyridine and morpholine derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp, symmetrical peaks by protonating basic nitrogen atoms. helixchrom.comhelixchrom.comsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 250-270 nm). sielc.com The retention time of the main peak is characteristic of the compound under specific conditions, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

The table below outlines a typical set of HPLC conditions for the analysis of pyridine derivatives.

ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Column chromatography is a preparative technique used for the purification of chemical compounds from synthesis reaction mixtures. nih.gov It operates on the same principles of differential partitioning as HPLC but on a much larger scale. For the purification of this compound, normal-phase column chromatography is typically employed.

In this method, a glass column is packed with a polar stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a nonpolar eluent (mobile phase) is passed through. nih.gov The separation occurs as different components of the mixture travel down the column at different rates based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the silica. A gradient of solvents, often starting with a nonpolar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to elute the compounds in order of increasing polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. researchgate.net

The following table provides an example of a column chromatography system for purifying a moderately polar compound.

ParameterDescription
Stationary PhaseSilica Gel (e.g., 60 Å, 230-400 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate gradient (e.g., starting from 100% Hexane to 50:50 Hexane:Ethyl Acetate)
Loading MethodDry loading (adsorbed onto silica) or direct liquid loading
Fraction AnalysisThin-Layer Chromatography (TLC) with UV visualization

Computational Chemistry and in Silico Investigations of 4 2 Chloropyridin 3 Yl Methyl Morpholine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide insights into molecular geometry, stability, and reactivity by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and predict the chemical reactivity of compounds like 4-[(2-Chloropyridin-3-yl)methyl]morpholine.

In a typical DFT study, the initial step involves optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the morpholine (B109124) and chloropyridine rings relative to each other.

Once the geometry is optimized, various electronic properties and reactivity descriptors can be calculated. These are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. Other global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from these orbital energies to provide a more comprehensive picture of the molecule's reactive nature.

Table 1: Representative DFT-Calculated Properties

Parameter Description Predicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. Indicates regions susceptible to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. Highlights regions prone to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. A smaller gap suggests higher polarizability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic regions of a molecule.

For this compound, an MEP map would typically show regions of negative potential (usually colored red or yellow) and regions of positive potential (colored blue). The negative potential regions correspond to areas with a high electron density, which are susceptible to electrophilic attack. These are often located around electronegative atoms like the nitrogen and oxygen of the morpholine ring and the nitrogen of the pyridine (B92270) ring. Conversely, the positive potential regions, associated with electron-deficient areas, are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms. The MEP surface provides critical insights into how the molecule might interact with other molecules, including biological receptors, through electrostatic interactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would reveal its conformational landscape. The simulation would track the rotation around single bonds, such as the bond connecting the methylene (B1212753) bridge to the pyridine ring, and the puckering of the morpholine ring. This allows for the identification of the most stable and frequently occurring conformations in a dynamic environment. Furthermore, by analyzing the trajectory of the simulation, one can study how the molecule interacts with surrounding solvent molecules, which is crucial for understanding its solubility and solvation properties.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule within the active site of a biological target.

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding pocket of a selected protein target. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the active site, scoring each based on a force field that estimates the binding energy. The results would highlight the most probable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For example, the nitrogen atom of the pyridine ring or the oxygen atom of the morpholine ring could act as hydrogen bond acceptors, while the aromatic pyridine ring could engage in pi-stacking interactions.

Table 2: Example of Molecular Docking Output

Parameter Description
Binding Affinity (kcal/mol) An estimation of the binding strength between the ligand and the target protein.
Interacting Residues Specific amino acids in the protein's active site that form key interactions with the ligand.

| Type of Interaction | The nature of the chemical interactions (e.g., Hydrogen Bond, Hydrophobic, Pi-Stacking). |

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands that are structurally similar. It is a more computationally intensive but often more accurate method than the scoring functions used in molecular docking.

FEP calculations could be employed to predict how modifications to the this compound scaffold would affect its binding affinity to a specific protein target. The method involves creating a non-physical, hybrid molecule that is gradually transformed from the initial ligand to a modified analog in a series of small steps. By simulating this transformation both in solution and when bound to the protein, the difference in free energy can be calculated, providing a precise estimate of the change in binding affinity. This information is highly valuable for the rational design and optimization of lead compounds in drug discovery projects.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for 4 2 Chloropyridin 3 Yl Methyl Morpholine Derivatives

Design Principles for Modulating Biological Activities

The rational design of more potent and selective derivatives is grounded in fundamental medicinal chemistry principles. By systematically altering the three main components of the lead structure—the pyridine (B92270) ring, the morpholine (B109124) heterocycle, and the methylene (B1212753) linker—researchers can fine-tune the molecule's properties.

The pyridine ring is a critical component for molecular recognition, and its substitution pattern significantly influences the biological activity of the derivatives. The chlorine atom at the 2-position is a key feature, but further modifications can lead to improved potency and selectivity. The introduction of various substituents at other available positions on the pyridine ring can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its binding affinity and pharmacokinetic properties.

For instance, replacing the chlorine atom or adding other groups can modulate the pKa of the pyridine nitrogen, which may be crucial for interaction with a target protein. Structure-activity relationship studies have shown that the nature and position of substituents are critical. For example, electron-withdrawing groups might enhance activity by forming specific hydrogen bonds, while bulky substituents could provide better selectivity by exploiting unique features of the target's binding pocket.

Table 1: Hypothetical Substituent Effects on the Pyridine Ring of 4-[(2-Chloropyridin-3-yl)methyl]morpholine Derivatives

Position of Substitution Substituent (R) Expected Effect on Activity Rationale
4 -OCH₃ (Methoxy) Potential Increase Electron-donating group may enhance binding through electronic effects or favorable steric interactions.
5 -F (Fluoro) Potential Increase Small, electronegative atom can form key hydrogen bonds or halogen bonds and may improve metabolic stability.
6 -CN (Cyano) Potential Increase/Decrease Strong electron-withdrawing group; its effect would depend on the specific interactions within the binding site.

The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. However, this moiety can also be modified to further optimize the compound's profile. Strategies include introducing substituents on the morpholine ring or replacing it with other heterocyclic systems.

Table 2: Hypothetical Modifications of the Morpholine Ring and Their Potential Impact

Modification Resulting Structure Potential Impact on Properties
C-2 Methylation 4-[(2-Chloropyridin-3-yl)methyl]-2-methylmorpholine Increased lipophilicity; may provide a better steric fit in the binding pocket.
Ring Expansion 4-[(2-Chloropyridin-3-yl)methyl]-1,4-oxazepane Increased conformational flexibility; may allow for new binding interactions.
Bioisosteric Replacement 1-[(2-Chloropyridin-3-yl)methyl]piperazine Introduces a second basic nitrogen, potentially altering solubility and off-target activity.

The methylene bridge connecting the pyridine and morpholine moieties plays a crucial role in defining the spatial relationship between these two key fragments. The length and flexibility of this linker are critical for optimal positioning within the target's binding site. Shortening or lengthening the linker by one or two atoms can significantly impact biological activity.

Introducing rigidity into the linker, for example by incorporating a cyclopropane (B1198618) ring or a double bond, can lock the molecule into a more favorable conformation for binding, thereby increasing potency and reducing the entropic penalty upon binding.

Table 3: Hypothetical Variations of the Methylene Linker and Their Predicted Effects

Linker Modification Example Structure Predicted Effect on Activity Rationale
Lengthening (Ethyl) 4-[2-(2-Chloropyridin-3-yl)ethyl]morpholine Likely Decrease May position the morpholine ring outside the optimal binding region.
Introduction of Rigidity 4-[1-(2-Chloropyridin-3-yl)cyclopropyl]morpholine Potential Increase Restricts conformational freedom, potentially locking the molecule in a bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, 2D and 3D-QSAR models can be developed to predict the potency of newly designed analogs before their synthesis, thus saving time and resources.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with activity. Such models can highlight the key physicochemical properties required for high potency and guide the design of new derivatives with improved activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could reveal that a positive electrostatic potential near the pyridine ring and a specific steric bulk around the morpholine moiety are favorable for activity.

Scaffold Hopping and Bioisosteric Replacements to Enhance Activity and Selectivity

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization aimed at discovering novel chemical classes with similar biological activity but potentially improved properties. This involves replacing the core scaffold (e.g., the 2-chloropyridine-methyl-morpholine framework) with a structurally different moiety that maintains the essential pharmacophoric features.

Bioisosteric replacement of the pyridine ring with other heterocycles like pyrimidine, pyrazine, or even bicyclic systems could lead to new intellectual property and improved drug-like properties. Similarly, the morpholine ring could be replaced by other saturated heterocycles. These approaches can overcome issues related to metabolism, toxicity, or patentability associated with the original scaffold while retaining or enhancing the desired biological activity.

Fragment-Based Drug Design (FBDD) as a Complementary Strategy

Fragment-Based Drug Design (FBDD) offers an alternative or complementary approach to lead discovery and optimization. In this strategy, small molecular fragments corresponding to different parts of the this compound structure (e.g., 2-chloropyridine (B119429) or morpholine itself) are screened for weak binding to the biological target.

Once a fragment "hit" is identified, its binding mode is typically determined using biophysical techniques like X-ray crystallography. This structural information then guides the "growing" of the fragment into a more potent, drug-like molecule by adding functional groups that make additional favorable interactions with the target, or by linking two different fragments that bind in adjacent pockets. This method can be a highly efficient way to develop novel lead compounds.

Lack of Specific Data on Structural Simplification of this compound Derivatives

Despite a comprehensive search of scientific literature, no specific studies detailing the structural simplification methodologies in the lead optimization of this compound derivatives were identified.

The core of drug discovery often involves a lead optimization phase, where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. One key strategy in this phase is structural simplification. This approach aims to reduce the molecular complexity of a lead compound by removing non-essential functional groups or structural motifs. The goals of structural simplification include improving synthetic accessibility, enhancing metabolic stability, reducing off-target effects, and generally improving the "drug-likeness" of the molecule.

While the pyridine and morpholine moieties are individually recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, specific research detailing the deliberate simplification of the combined "this compound" scaffold is not available in the public domain. nih.govmdpi.com

General principles of structural simplification that could theoretically be applied to this scaffold include:

Removal or Replacement of the Chlorine Atom: The chloro-substituent on the pyridine ring is a key feature. Simplification studies would typically explore its necessity. Researchers might replace it with hydrogen to see if the chlorine is essential for activity, or with other halogens (e.g., fluorine) or small alkyl groups to probe the electronic and steric requirements at this position. mdpi.com

Modification of the Morpholine Ring: The morpholine ring itself could be a target for simplification. It might be replaced with simpler acyclic amines (e.g., a dimethylamino group) or smaller cyclic amines (e.g., piperidine (B6355638) or pyrrolidine) to assess the importance of the morpholine's specific structure, conformation, and the presence of the ether oxygen. e3s-conferences.org

Alteration of the Methylene Linker: The methylene bridge connecting the pyridine and morpholine rings could be removed or altered to understand the optimal spatial relationship between the two rings.

However, without specific experimental data from structure-activity relationship (SAR) studies on this compound series, any discussion of structural simplification remains purely hypothetical. The scientific record does not currently provide the detailed research findings or data tables necessary to fulfill the requested article structure for this particular compound.

Biological Target Identification and Molecular Mechanism of Action Studies in Vitro Focus

In Vitro Assay Methodologies for Initial Biological Activity Screening

The initial biological evaluation of novel chemical entities, such as derivatives of 2-chloropyridine (B119429) and morpholine (B109124), typically involves a battery of in vitro assays to identify potential therapeutic activities. These primary screens are designed to be rapid, cost-effective, and cover a broad range of possible biological targets.

For compounds structurally similar to 4-[(2-Chloropyridin-3-yl)methyl]morpholine, a common starting point is the assessment of their antimicrobial activity . This is often conducted using methods like the agar-well diffusion assay against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net Such studies help to determine the compound's potential as an anti-infective agent.

Another critical area for initial screening is antiproliferative activity , which is particularly relevant for cancer research. The cytotoxicity of compounds is evaluated against various cancer cell lines. For instance, new 2-chloropyridine derivatives have been tested against gastric cancer cell lines like SGC-7901. nih.govnih.gov Similarly, morpholine-containing compounds have been screened against a wide array of human tumor cell lines, including those for lung (A549), breast (MCF-7), cervical (HeLa), and prostate (DU-145) cancers. researchgate.net

The following table summarizes common in vitro assays used for initial biological screening of related compounds:

Assay TypePurposeExample Organisms/Cell LinesReference
Agar-well diffusionTo determine antimicrobial (antibacterial and antifungal) activity.Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Penicillium expansum, Aspergillus flavus researchgate.net
Antiproliferative assay (e.g., MTT assay)To evaluate the cytotoxic effects on cancer cells.SGC-7901 (gastric cancer), A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), DU-145 (prostate cancer) nih.govresearchgate.net
In vivo anti-malarial activityTo assess the effectiveness against malaria parasites.Plasmodium berghei nih.gov

Receptor Binding Studies and Ligand-Target Interactions

Following initial screening, more specific studies are conducted to identify the direct molecular targets of a compound. This often involves receptor binding assays and enzyme inhibition studies to elucidate the mechanism of action.

The pyridine (B92270) scaffold is a key component of many compounds that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are ligand-gated ion channels involved in various physiological and pathological processes in the central and peripheral nervous systems. mdpi.com Compounds can act as agonists, antagonists, or allosteric modulators of nAChRs. mdpi.comnih.gov

Research on aristoquinoline (B15135270) derivatives, which are evaluated for their ability to inhibit the α3β4 nAChR, highlights the potential for pyridine-containing molecules to modulate this receptor subtype. nih.gov Mechanistic studies on such compounds aim to determine if they act as competitive antagonists at the orthosteric site or as negative allosteric modulators by binding to a different site on the receptor. nih.gov

The morpholine ring is a prominent feature in a multitude of kinase inhibitors. researchgate.netsci-hub.se It is often crucial for the compound's interaction with the kinase's active site. acs.org For example, in phosphatidylinositol 3-kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors, the morpholine oxygen frequently forms a critical hydrogen bond within the enzyme's active site. acs.org

Compounds containing the morpholine moiety have been investigated for their inhibitory activity against a range of kinases, including:

PI3K isoforms (α, β, γ, δ): The morpholine group in compounds like ZSTK474 is vital for potent inhibition of all Class I PI3K isoforms. nih.gov

mTOR: The morpholine ring is also found in inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.gov

Other kinases: Morpholine derivatives have also been explored as inhibitors of HER (Human Epidermal Growth Factor Receptor) kinases, P38 MAP kinase, and FLT3 (tyrosine) kinase. researchgate.net

The table below presents examples of morpholine-containing compounds and their kinase inhibition profiles.

Compound/Derivative ClassTarget Kinase(s)Key FindingsReference
ZSTK474 analoguesPI3Kα, PI3Kβ, PI3Kγ, PI3KδThe morpholine group is critical for potent, low nanomolar inhibition. Replacement with piperazine (B1678402) significantly reduces activity. nih.gov
PI-103mTOR, PI3KThe morpholine moiety interacts with the hinge region of the kinase active site. nih.gov
GefitinibEGFR tyrosine kinaseThe morpholine group contributes to a prolonged plasma half-life. sci-hub.se

Beyond kinases, the 2-chloropyridine and morpholine scaffolds are found in inhibitors of various other enzymes. For instance, 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and evaluated as potential telomerase inhibitors. nih.govnih.gov Telomerase is an enzyme crucial for the replication of chromosome ends and is a significant target in cancer therapy.

Morpholine-containing compounds have also been investigated as inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are important targets in the treatment of Alzheimer's disease. researchgate.net Kinetic analyses of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have shown that they can act as mixed-type AChE inhibitors, binding to both the catalytic active site and the peripheral anionic site of the enzyme. mdpi.com

Cellular Mechanism of Action Investigations (In Vitro)

To understand the cellular consequences of a compound's activity, in vitro studies on cell proliferation and apoptosis are essential. These investigations provide insights into how a compound affects cell cycle progression and programmed cell death.

For compounds structurally related to this compound, antiproliferative effects are often linked to the induction of apoptosis. For example, certain morpholine-containing compounds have been shown to induce tumor cell death by triggering apoptosis and causing cell cycle arrest in the S phase. researchgate.net

Studies on 2-oxo-pyridine and 1'H-spiro-pyridine derivatives have demonstrated their ability to induce apoptosis by activating the pro-apoptotic protein Bax and suppressing the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, these compounds can cause cell cycle arrest, for instance, by promoting an accumulation of cells in the S phase. researchgate.net In some cases, the induction of apoptosis is mediated through the inhibition of key enzymes like topoisomerases. mdpi.com

The following table summarizes the observed effects of related compounds on cell proliferation and apoptosis.

Compound/Derivative ClassCell Line(s)Observed EffectsReference
Morpholine-pyrimidine derivativesMCF-7, MDA-MB-231 (breast cancer)Induction of apoptosis, cell cycle arrest in S phase. researchgate.net
2-oxo-pyridine and 1'H-spiro-pyridine derivativesCaco-2 (colorectal cancer)Increased apoptosis rate, S phase cell accumulation, activation of Bax, suppression of Bcl-2. researchgate.net
Acridine/Sulfonamide HybridsHepG2 (liver cancer)Induction of apoptosis, cell cycle arrest in S phase. mdpi.com

Gene Expression and Proteomic Profiling in Cellular Systems

Currently, there are no published studies that detail the effects of this compound on global gene expression or proteomic profiles in any cellular system. Research investigating how this compound may alter transcriptional or translational landscapes to exert potential biological effects has not been reported in the available scientific literature.

Exploration of Specific In Vitro Biological Activities

Antimicrobial Activity Studies (In Vitro)

A thorough search of scientific databases indicates a lack of studies specifically investigating the in vitro antimicrobial, antibacterial, or antifungal properties of this compound. Consequently, there is no available data, such as minimum inhibitory concentrations (MIC) or zones of inhibition, to report for this compound against any tested microorganisms.

Anticancer Activity Evaluations (In Vitro Cell Lines)

There is no scientific literature available that evaluates the in vitro anticancer activity of this compound. Studies detailing its cytotoxic effects, such as IC50 values, or its potential to induce apoptosis in various cancer cell lines have not been published. Therefore, no data on its efficacy against cancer cell lines can be presented.

Anti-inflammatory Properties (In Vitro)

In vitro studies to determine the anti-inflammatory properties of this compound are absent from the current body of scientific literature. There is no available research on its potential to inhibit pro-inflammatory mediators, such as cytokines or nitric oxide, in cellular models of inflammation.

Patent Landscape and Intellectual Property in Relation to 4 2 Chloropyridin 3 Yl Methyl Morpholine

Analysis of Patent Filings Involving the Compound and its Structural Motifs

An examination of the patent landscape indicates that the (2-chloropyridin-3-yl)methyl scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. The intermediate, (2-Chloropyridin-3-yl)methanol, is cited in at least nine patents, highlighting its importance in the development of novel chemical entities.

One notable example is U.S. Patent 4,742,060, assigned to Nihon Bayer Agrochem K.K., which discloses heterocyclic compounds, including those with a [(2-chloropyridin-3-yl)methylamino] core structure. Current time information in Muhlenberg County, US. While not identical to 4-[(2-Chloropyridin-3-yl)methyl]morpholine, this patent demonstrates that the broader structural class has been the subject of patent protection for its potential applications.

Several other patent applications and grants from major pharmaceutical companies further illustrate the active research and development in this area. These patents often claim large Markush structures that encompass the (2-chloropyridin-3-yl)methyl or a similar pyridine-based motif, indicating a strategy to protect a wide range of potential drug candidates.

For instance, patent application US 2007/0203140 A1, assigned to Incyte Corporation, describes modulators of indoleamine 2,3-dioxygenase (IDO) for the treatment of cancer and other disorders. googleapis.comgoogleapis.com The claims in this application cover a broad range of heterocyclic compounds, and while not explicitly mentioning the target compound, the core structures are of a similar class. This suggests that derivatives of this compound could potentially be developed as IDO inhibitors.

Another relevant patent is US 2014/0031338 A1, which also relates to heterocyclic compounds with potential therapeutic applications. googleapis.com The claims in this patent are directed towards compounds that can modulate the activity of certain enzymes, and the exemplified structures share common features with the target compound.

The following interactive table provides a summary of key patent filings involving the structural motifs of this compound:

Patent/Application NumberAssigneeKey Structural Motif Claimed/DisclosedPotential Therapeutic Area
US 4,742,060 ANihon Bayer Agrochem K.K.[(2-chloropyridin-3-yl)methylamino] derivativesAgrochemical
US 2007/0203140 A1Incyte CorporationBroad class of heterocyclic compoundsCancer, Immunosuppression
US 2014/0031338 A1Not specified in snippetHeterocyclic compounds for enzyme modulationNot specified in snippet
WO 2007/081740 A2Not specified in snippetNot specified in snippetNot specified in snippet
WO 2012/140516 A1Not specified in snippetNot specified in snippetNot specified in snippet

Strategic Considerations for Patenting Novel this compound Derivatives

Given the existing patent landscape, several strategic considerations are crucial for obtaining intellectual property protection for novel derivatives of this compound. These strategies revolve around demonstrating novelty, non-obviousness, and utility, which are the fundamental requirements for patentability.

Novelty and Non-Obviousness: To secure a patent, a new derivative must be structurally distinct from previously disclosed compounds. This can be achieved through various modifications to the core structure, such as:

Substitution on the Pyridine (B92270) Ring: Introducing different substituents on the pyridine ring can lead to novel compounds with potentially improved properties.

Modification of the Morpholine (B109124) Ring: Alterations to the morpholine moiety, including the addition of substituents or its replacement with other heterocyclic systems, can create new chemical entities.

Changes to the Linker: Modifying the methylene (B1212753) linker between the pyridine and morpholine rings could also result in novel structures.

Beyond simple structural novelty, the derivative must also be non-obvious to a person skilled in the art. This often requires demonstrating unexpected or superior properties compared to existing compounds. For example, a new derivative might exhibit significantly higher potency, improved selectivity for a biological target, a better pharmacokinetic profile, or a novel mechanism of action.

Utility: The patent application must clearly define the utility of the novel derivatives. This typically involves providing data from biological assays that demonstrate a specific therapeutic effect. For derivatives of this compound, this could include, but is not limited to, activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Claim Strategy: A robust patent application will include a well-defined set of claims. This should include broad Markush claims to cover a range of related structures and more specific claims directed to the most promising individual compounds. This strategy provides a broad scope of protection while also securing the most valuable assets.

Collaborative Research and Licensing Opportunities within the Patent Domain

The patent landscape for pyridine and morpholine derivatives suggests a fertile ground for collaborative research and licensing opportunities. The significant investment by major pharmaceutical and agrochemical companies in this chemical space indicates a high level of interest in developing new products based on these scaffolds.

Collaborative Research: Smaller biotech companies or academic research groups that have developed novel derivatives of this compound with promising biological activity may find opportunities to collaborate with larger pharmaceutical companies. These collaborations can provide the necessary resources and expertise to advance the compounds through preclinical and clinical development. Such partnerships can take various forms, including joint research agreements, sponsored research, or technology transfer agreements.

Licensing Opportunities: Companies with a portfolio of patented derivatives of this compound may explore licensing agreements as a way to monetize their intellectual property. This can involve out-licensing the rights to develop and commercialize specific compounds or a class of compounds to another company in exchange for upfront payments, milestone payments, and royalties on future sales. Conversely, companies looking to expand their pipeline may seek to in-license promising candidates from other organizations.

While specific collaborative or licensing agreements for this compound itself are not publicly documented, the general trend in the pharmaceutical industry points towards an increasing number of partnerships and deals. For example, collaborations between large pharmaceutical companies and smaller biotechs focused on the development of kinase inhibitors or other targeted therapies often involve compounds with heterocyclic cores similar to the one .

Future Research Directions and Emerging Methodologies for 4 2 Chloropyridin 3 Yl Methyl Morpholine Research

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions far exceeding human capacity. nih.gov For 4-[(2-Chloropyridin-3-yl)methyl]morpholine, these computational tools offer a powerful avenue for designing novel analogues with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

ML algorithms can be trained on existing libraries of compounds containing morpholine (B109124) or pyridine (B92270) rings to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of virtual derivatives of this compound, allowing researchers to prioritize the synthesis of only the most promising candidates. Furthermore, generative AI models can design entirely new molecules based on the core scaffold, exploring a much wider chemical space to identify compounds with potentially novel mechanisms of action.

Another key application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By analyzing the structural features of this compound, AI tools can forecast its metabolic stability, potential for off-target effects, and oral bioavailability, guiding chemical modifications to create more drug-like candidates from the outset.

Table 1: Applications of AI/ML in the Development of this compound Analogues

AI/ML ApplicationObjective for this compound ResearchPotential Outcome
Virtual ScreeningIdentify potential biological targets by docking the compound against protein structure databases.Hypothesis generation for its mechanism of action.
Generative ModelsDesign novel derivatives with optimized binding affinity for a specific target.Creation of a focused library of potent and selective analogues.
ADMET PredictionForecast pharmacokinetic properties and potential toxicity of proposed analogues.Reduced late-stage attrition of drug candidates due to poor properties.
Retrosynthesis PlanningPredict efficient synthetic routes for novel, complex derivatives.Accelerated synthesis and exploration of new chemical space.

Advanced Synthetic Approaches (e.g., Flow Chemistry, Chemoenzymatic Synthesis)

Modernizing the synthesis of this compound is crucial for efficient and scalable production. Advanced methods like flow chemistry and chemoenzymatic synthesis offer significant advantages over traditional batch processing.

Chemoenzymatic synthesis utilizes enzymes as catalysts to perform specific chemical transformations with high stereo- and regioselectivity. This approach is aligned with the principles of green chemistry, as enzymes operate under mild conditions and can reduce the need for protecting groups and harsh reagents. An enzymatic step, such as a transaminase-mediated coupling or a lipase-driven resolution, could be integrated into the synthesis of chiral derivatives of this compound to produce single enantiomers, which is often critical for therapeutic activity.

Table 2: Comparison of Synthetic Methodologies

FeatureTraditional Batch SynthesisFlow ChemistryChemoenzymatic Synthesis
ScalabilityOften requires re-optimization for scale-up.Easily scalable by running the system for longer.Can be limited by enzyme cost and stability.
SafetyHigher risk with large volumes of hazardous materials.Improved safety with small reaction volumes at any given time.Generally high safety due to mild, aqueous conditions.
SelectivityMay require protecting groups to achieve desired selectivity.Good control can improve selectivity.Excellent stereo- and regioselectivity.
Environmental ImpactCan generate significant solvent and reagent waste.Often reduces waste and energy consumption. nih.govHigh; uses biodegradable catalysts and mild conditions.

Development of Chemical Probes for Elucidating Novel Biological Pathways

A chemical probe is a small molecule used as a tool to study and manipulate a specific protein or biological pathway. nih.gov Developing this compound into a high-quality chemical probe requires demonstrating its potent and selective interaction with a specific biological target. The morpholine scaffold is a common feature in molecules designed as probes and drugs, suggesting its utility in forming key interactions with biological targets. researchgate.netacs.org

Should initial screening reveal a consistent biological effect, the next step would be target identification and validation. Once a primary target is confirmed, a medicinal chemistry program would be initiated to optimize the compound's properties for use as a probe. This involves improving its potency (typically to nanomolar concentrations), demonstrating high selectivity against related proteins, and confirming its mechanism of action in cellular models. A well-characterized probe derived from this scaffold could then be used to explore the function of its target protein in disease, helping to validate it for future therapeutic development. nih.gov

Exploration of Multi-Targeting Strategies for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. rsc.org Consequently, there is growing interest in designing multi-target-directed ligands (MTDLs) that can modulate several disease-relevant proteins simultaneously. mdpi.com This approach can lead to enhanced efficacy and a lower likelihood of developing drug resistance compared to single-target agents.

The this compound scaffold combines two heterocycles known to be present in a wide range of bioactive compounds. nih.govnih.gov Future research could computationally screen this compound against panels of proteins involved in a specific disease network. By identifying multiple, moderate-affinity interactions, researchers could use this scaffold as a starting point to design optimized MTDLs. For example, modifications to the chloropyridine ring could enhance affinity for one target class (e.g., kinases), while substitutions on the morpholine ring could tune activity against another (e.g., G-protein coupled receptors).

Phenotypic Screening Approaches for Unbiased Biological Activity Discovery

While target-based screening has been a dominant paradigm, phenotypic screening is experiencing a resurgence. nih.gov This approach involves testing compounds in complex biological systems, such as cells or whole organisms, to identify molecules that produce a desired physiological outcome (a phenotype) without a preconceived notion of the molecular target. This unbiased method is particularly powerful for discovering first-in-class medicines with novel mechanisms of action.

Including this compound and a library of its derivatives in diverse phenotypic screening campaigns represents a key direction for future research. High-content imaging and other advanced cellular analysis techniques can be used to screen for subtle but important cellular changes, such as alterations in protein localization, organelle morphology, or cell-cell interactions. A positive "hit" from such a screen would trigger a subsequent target deconvolution effort to identify the protein(s) responsible for the observed effect, potentially opening up entirely new avenues of therapeutic investigation for this chemical class.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(2-Chloropyridin-3-yl)methyl]morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous morpholine derivatives are synthesized by reacting chloroacetyl chloride with morpholine in the presence of a base (e.g., NaOH) to form intermediates, followed by substitution with a chloropyridine moiety . Optimization involves adjusting solvent polarity (e.g., methanol vs. dichloromethane), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents to improve yield and purity. Monitoring via TLC or HPLC is critical for reaction progression .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the chloropyridine ring (δ ~7.5–8.5 ppm for aromatic protons) and morpholine methylene groups (δ ~3.4–3.8 ppm) .
  • Mass Spectrometry (MS) : Compare the observed molecular ion peak with the calculated molecular weight (e.g., ESI-MS for [M+H]+) .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and chair conformation of the morpholine ring, as demonstrated in related morpholine-urea derivatives .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow protocols for chlorinated heterocycles:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies, as described for pyrimidine derivatives .
  • Emergency Protocols : Refer to H300 (toxic if swallowed) and H315 (skin irritation) codes for first-aid measures .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. For example:

  • Solvent Calibration : Compare 1H^1H NMR data in deuterated DMSO vs. CDCl3_3; DMSO may deshield aromatic protons due to hydrogen bonding .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) and refine column chromatography gradients (e.g., hexane/ethyl acetate) for purification .
  • Cross-Validation : Compare experimental IR peaks (e.g., C-Cl stretch at ~750 cm1^{-1}) with computational simulations (DFT) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Focus on activating the chloropyridine moiety:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or XPhos Pd G3 to facilitate C-Cl bond activation .
  • Solvent Optimization : Employ toluene/water mixtures at 80–100°C for 12–24 hours.
  • Monitoring : Track coupling efficiency via 19F^{19}F NMR (if fluorinated boronic acids are used) or GC-MS for non-fluorinated systems .

Q. How does the morpholine ring’s conformation influence the compound’s biological or physicochemical properties?

  • Methodological Answer : The chair conformation of the morpholine ring (observed in crystallographic studies) affects solubility and steric interactions. For example:

  • Solubility : The equatorial orientation of the N-methyl group enhances water solubility via hydrogen bonding .
  • Bioactivity : Conformational rigidity may impact binding to biological targets (e.g., enzymes or receptors). Molecular docking studies using AutoDock Vina can predict binding affinities .

Q. What advanced techniques are recommended for analyzing degradation products under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (25–60°C) and analyze via LC-QTOF-MS to identify hydrolysis products (e.g., morpholine ring opening or dechlorination) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 67% vs. 81%) for analogous compounds?

  • Methodological Answer :

  • Variable Control : Replicate reactions under identical conditions (solvent, catalyst loading, temperature) to isolate yield-limiting factors .
  • Byproduct Analysis : Use 1H^1H NMR integration to quantify unreacted starting materials or dimerization byproducts .
  • Statistical Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, reagent purity) using software like Minitab .

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